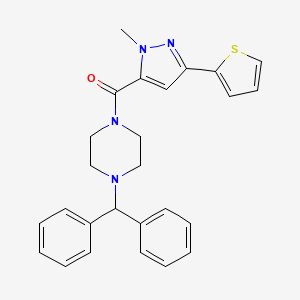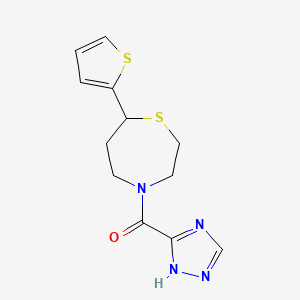![molecular formula C26H21N3O3 B2850774 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923172-24-1](/img/no-structure.png)
3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Pharmaceutical Chemistry
Heterocyclic compounds, including those similar to the compound , are pivotal in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and their role as antagonists for various receptors, showing potential in antiallergic treatments. Novel methods for synthesizing such compounds have broadened the scope of their applications, enabling the exploration of new therapeutic agents (Osyanin et al., 2014).
Antimicrobial Activity
Research into pyrimidine-based ligands and their metal complexes has demonstrated mild to very good antimicrobial results, showcasing the potential of these compounds in developing new antimicrobial agents. The synthesis and characterization of these complexes contribute to the understanding of their interaction mechanisms with microbial targets (Chioma et al., 2018).
Chemosensors for Metal Ions
The development of naphthoquinone-based chemosensors for transition metal ions represents another application of heterocyclic compounds. These sensors exhibit remarkable selectivity towards specific ions like Cu2+, making them valuable tools in environmental monitoring and analytical chemistry. The synthesis and characterization of these compounds provide insights into their selective binding mechanisms (Gosavi-Mirkute et al., 2017).
Nonlinear Optical Properties
The investigation of the nonlinear optical properties of novel styryl dyes, which are structurally related to the compound , highlights the significance of these materials in developing optical devices. Their potential for applications in photonics and optoelectronics is underscored by studies on their optical power limiting behavior and absorption characteristics (Shettigar et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with naphthalen-1-ylmethylamine, followed by cyclization with pyridine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-methoxybenzaldehyde", "naphthalen-1-ylmethylamine", "pyridine-2,4-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with naphthalen-1-ylmethylamine in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyridine", "Step 2: Cyclization of 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyridine with pyridine-2,4-dione in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
CAS-Nummer |
923172-24-1 |
Molekularformel |
C26H21N3O3 |
Molekulargewicht |
423.472 |
IUPAC-Name |
3-[(4-methoxyphenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H21N3O3/c1-32-21-13-11-18(12-14-21)16-29-25(30)24-23(10-5-15-27-24)28(26(29)31)17-20-8-4-7-19-6-2-3-9-22(19)20/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
CKTZGADBLMDYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC5=CC=CC=C54 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2850693.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxan-4-yl)methanone](/img/structure/B2850697.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850701.png)




![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)
